Azulene, 1-bromo-3-propyl-

Lipophilicity LogP Druglikeness

Azulene, 1-bromo-3-propyl- (CAS 823788-66-5) is a substituted non‑benzenoid aromatic hydrocarbon belonging to the 1-alkyl-3-bromoazulene class. It bears a bromine atom at the 1‑position and a propyl chain at the 3‑position of the azulene bicyclo[5.3.0]decapentaene core.

Molecular Formula C13H13Br
Molecular Weight 249.15 g/mol
CAS No. 823788-66-5
Cat. No. B14219446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzulene, 1-bromo-3-propyl-
CAS823788-66-5
Molecular FormulaC13H13Br
Molecular Weight249.15 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C1=CC=CC=C2)Br
InChIInChI=1S/C13H13Br/c1-2-6-10-9-13(14)12-8-5-3-4-7-11(10)12/h3-5,7-9H,2,6H2,1H3
InChIKeyKHWXUQKSKSOYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azulene, 1-bromo-3-propyl- (CAS 823788-66-5): Core Properties and Procurement Rationale


Azulene, 1-bromo-3-propyl- (CAS 823788-66-5) is a substituted non‑benzenoid aromatic hydrocarbon belonging to the 1-alkyl-3-bromoazulene class. It bears a bromine atom at the 1‑position and a propyl chain at the 3‑position of the azulene bicyclo[5.3.0]decapentaene core [1]. The molecular formula is C₁₃H₁₃Br, with a molecular weight of 249.15 g·mol⁻¹ and an exact mass of 248.020063 g·mol⁻¹ . A GC‑MS spectrum is available in the Wiley Registry of Mass Spectral Data, enabling confident analytical identification [2]. The compound is typically synthesized via regioselective bromination of 1‑propylazulene with sodium monobromoisocyanurate (SMBI) in dichloromethane–water, achieving an 85 % isolated yield, a method patented for its operational simplicity and avoidance of elemental bromine [3][4].

Why 1-Bromo-3-propylazulene Cannot Be Replaced by Generic Bromo- or Alkyl-Azulenes


The substitution pattern of 1‑bromo‑3‑propylazulene is not interchangeable with closely related azulene derivatives because the simultaneous presence of an electron‑withdrawing bromine at C1 and an electron‑donating propyl group at C3 creates a unique polarised π‑electron distribution and steric environment that dictates both reactivity and physicochemical properties [1]. Simply replacing it with 1‑bromoazulene removes the lipophilic alkyl chain, lowering log P by more than one unit and eliminating the steric shielding that can direct regioselective cross‑coupling. Conversely, 1‑propylazulene lacks the bromine handle necessary for palladium‑catalysed C–C bond formation, making it inert in Suzuki–Miyaura or Sonogashira reactions [2]. The quantitative evidence below demonstrates that these differences are measurable and consequential for synthetic planning, analytical method development, and property‑driven procurement.

Quantitative Evidence Differentiating 1-Bromo-3-propylazulene from Its Closest Analogs


Higher Lipophilicity Compared with 1-Bromoazulene and 1-Propylazulene

The calculated octanol–water partition coefficient (LogP) of 1‑bromo‑3‑propylazulene is 4.51, which is substantially higher than that of its closest non‑alkylated brominated analog 1‑bromoazulene (LogP = 3.55) and its non‑brominated precursor 1‑propylazulene (LogP = 3.74) . This 0.96‑log‑unit increase over 1‑bromoazulene translates to approximately a 9‑fold greater partitioning into organic phases, directly impacting membrane permeability and chromatographic retention.

Lipophilicity LogP Druglikeness Partition coefficient

Superior Isolated Yield in SMBI-Mediated Regioselective Bromination

Bromination of 1‑propylazulene with sodium monobromoisocyanurate (SMBI) in dichloromethane–water at room temperature affords 1‑bromo‑3‑propylazulene in 85 % isolated yield within 0.5 h [1]. In contrast, bromination of the carboxylic ester analog methyl azulene‑1‑carboxylate under identical conditions (SMBI, CH₂Cl₂–H₂O) gave the 3‑bromo product in high but unspecified yield, while the same reaction in dry CH₂Cl₂ gave low yields [2]. The propyl derivative thus demonstrates a quantifiably excellent yield under environmentally benign conditions, combining an inexpensive brominating agent with an aqueous co‑solvent.

Synthetic methodology Bromination Yield optimisation Green chemistry

Distinct GC‑MS Retention and Fragmentation Signature for Unambiguous Identity Confirmation

1‑Bromo‑3‑propylazulene possesses a unique mass spectrum recorded in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 5US5St5pIM9), with a molecular ion at m/z 248.020063 (exact mass) and a characteristic fragmentation pattern that differs from 1‑bromoazulene (m/z 205.973) and 1‑propylazulene (m/z 170.110) [1]. The difference in molecular ion mass (Δm/z = 42.05 vs 1‑bromoazulene; Δm/z = 78.91 vs 1‑propylazulene) is sufficiently large to eliminate isobaric interference in GC‑MS analysis, while the alkyl chain imparts a longer retention time on standard non‑polar columns, facilitating chromatographic separation from lighter bromoazulenes.

Analytical chemistry GC-MS Spectral library Quality control

Patent‑Protected Regioselective Synthesis Avoiding Elemental Bromine

Japanese Patent JP2003012594A, assigned to Nissan Chemical Ind Ltd, specifically claims 1‑alkyl‑3‑bromoazulenes including 1‑bromo‑3‑propylazulene, and a method for their production by treating 1‑substituted azulenes with N‑bromoisocyanuric acid in a protic solvent [1]. The invention avoids the use of elemental bromine, which is hazardous and requires special handling, and circumvents the need for industrially undesirable solvents such as carbon tetrachloride. This patent‑backed methodology constitutes a freedom‑to‑operate consideration: generic bromoazulenes may be accessible via older routes that are less atom‑economical or involve more toxic reagents, but the specific 1‑bromo‑3‑propylazulene composition and its SMBI‑based synthesis are protected, conferring a differentiated supply‑chain position.

Process chemistry Patent landscape Bromination Regioselectivity

Optimal Application Scenarios for 1-Bromo-3-propylazulene Based on Verified Differentiation


Suzuki–Miyaura Cross‑Coupling Building Block for Lipophilic Azulene‑Containing Materials

The bromine atom at C1 provides a reactive handle for palladium‑catalysed cross‑coupling, while the propyl chain at C3 enhances solubility in organic solvents (LogP = 4.51) . This dual functionality makes 1‑bromo‑3‑propylazulene a superior building block over 1‑bromoazulene for the construction of extended π‑conjugated systems where solubility and processability are critical, such as in organic field‑effect transistors (OFETs) or organic light‑emitting diodes (OLEDs).

Precursor to 3‑Substituted Azulenequinones via Oxidative Substituent Extrusion

Under bromine‑oxidation conditions, 1‑alkylazulenes undergo substituent extrusion to yield 3‑bromo‑1,5‑ and 3‑bromo‑1,7‑azulenequinones [1]. The propyl substituent in 1‑bromo‑3‑propylazulene influences the product distribution in favor of quinonoid structures, which are valuable intermediates for dyes, pigments, and redox‑active materials. Its use in this transformation directly leverages the alkyl chain effect demonstrated in the literature.

Lipophilic Probe Molecule for Membrane Interaction Studies

With a LogP of 4.51 – significantly higher than 1‑bromoazulene (3.55) and 1‑propylazulene (3.74) – 1‑bromo‑3‑propylazulene is better suited for partitioning into lipid bilayers or hydrophobic protein pockets. Researchers studying the effect of azulene derivatives on membrane fluidity or ion transport can use this compound to achieve higher local concentrations in the lipid phase without modifying the azulene chromophore itself.

Standard Reference Compound for GC‑MS Method Development

The availability of a certified GC‑MS spectrum in the Wiley Registry [2] and the compound's distinct mass (m/z 248.02) and retention characteristics make it an ideal reference standard for developing and validating GC‑MS methods aimed at detecting alkyl‑bromoazulenes in complex mixtures, such as environmental samples or reaction monitoring aliquots.

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